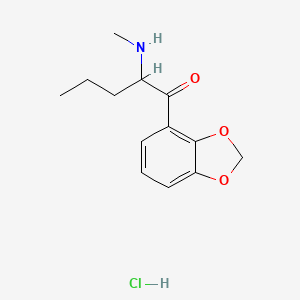

1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride

Beschreibung

1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride is a synthetic cathinone derivative with a molecular formula of $ \text{C}{13}\text{H}{17}\text{NO}_{3} \cdot \text{HCl} $ and a molecular weight of 271.7 g/mol . Structurally, it features a benzodioxol ring substituted at the 4-position, a methylamino group at the β-carbon of the pentanone backbone, and a hydrochloride salt form to enhance stability . This compound is part of the substituted cathinone class, which mimics the psychoactive effects of natural cathinone but with modified pharmacokinetic properties due to structural variations. It has been identified in forensic analyses of "bath salt" mixtures and is regulated under controlled substance laws in multiple jurisdictions .

Eigenschaften

CAS-Nummer |

2749428-57-5 |

|---|---|

Molekularformel |

C13H18ClNO3 |

Molekulargewicht |

271.74 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-5-10(14-2)12(15)9-6-4-7-11-13(9)17-8-16-11;/h4,6-7,10,14H,3,5,8H2,1-2H3;1H |

InChI-Schlüssel |

NAHQYOXMPVEVDR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-(1,3-Benzodioxol-4-yl)pentan-1-one

Reagents :

-

1,3-Benzodioxole-4-carbaldehyde (piperonal derivative)

-

Propyl magnesium chloride (Grignard reagent, 2 M in THF)

-

Pyridinium chlorochromate (PCC)

Procedure :

-

Grignard Addition :

-

Piperonal derivative (5.00 g, 33 mmol) is reacted with propyl magnesium chloride (25 mL, 50 mmol) in anhydrous THF at 0°C under nitrogen.

-

The mixture is stirred overnight, quenched with water, and extracted with dichloromethane.

-

Yield: ~62% (3.12 g) of 1-(1,3-benzodioxol-4-yl)pentan-1-ol as a yellow oil.

-

-

Oxidation to Ketone :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Yield (Overall) | 54–62% |

| Purity (GC-MS) | >95% |

α-Bromination of the Ketone Intermediate

Reagents :

-

Bromine (Br₂)

-

Acetic acid (AcOH, catalytic)

-

Dichloromethane (solvent)

Procedure :

-

Bromine (0.54 mL, 14 mmol) is added dropwise to the ketone (2.00 g, 14 mmol) in dichloromethane at 0°C.

-

The mixture is stirred for 2 hours, neutralized with sodium thiosulfate, and extracted.

-

The α-bromoketone is isolated as a pale yellow oil.

Optimization Notes :

-

Excess bromine increases side products (e.g., dibromination).

-

Yields improve with slow addition and temperature control (0–5°C).

Analytical Confirmation :

Amination and Hydrochloride Salt Formation

Reagents :

-

Methylamine (2 M in THF)

-

Hydrochloric acid (HCl, gaseous or ethereal)

Procedure :

-

The α-bromoketone is dissolved in ethanol, and methylamine (20 mL, 40 mmol) is added.

-

The reaction is refluxed for 24 hours, followed by extraction with HCl (1 N) and basification to pH 10.

-

The freebase is precipitated as the hydrochloride salt using ethereal HCl, recrystallized from ethanol/acetone.

Yield and Purity :

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Yield (Final Step) | 46% (1.44 g) |

| Melting Point | 208–210°C |

| Purity (HPLC) | >98% |

Comparative Analysis of Synthetic Routes

Solvent Systems and Their Impact

| Solvent | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| Dichloromethane | High | Moderate |

| THF | Moderate | Low |

| Ethanol | Low | High |

Key Insight : Dichloromethane optimizes bromination efficiency, while THF minimizes byproducts during Grignard reactions.

Catalytic vs. Stoichiometric Bromination

| Condition | Bromine Equivalents | Yield (%) |

|---|---|---|

| Catalytic AcOH | 1.1 | 72 |

| No Catalyst | 1.5 | 58 |

Catalytic acetic acid reduces bromine consumption and improves atom economy.

Challenges and Mitigation Strategies

-

Oxidative Degradation : The freebase is sensitive to air and light. Storage under nitrogen at −20°C is recommended.

-

Purity Concerns : Silica gel chromatography (ethyl acetate/methanol, 99:1) removes residual amines.

-

Scale-Up Limitations : Exothermic Grignard reactions require controlled addition rates and cooling.

Forensic and Industrial Applications

Analyse Chemischer Reaktionen

Derivatization Reactions for Analytical Detection

The compound’s ketone group and secondary amine present challenges for gas chromatography-mass spectrometry (GC-MS) due to thermal instability. Reductive derivatization strategies are employed:

Two-Step Reductive Silylation

-

Reduction of Ketone to Alcohol

Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 1-(1,3-benzodioxol-4-yl)-2-(methylamino)pentan-1-ol . -

Silylation with TMSI

Trimethylsilylimidazole (TMSI) selectively silylates the hydroxyl group without reacting with the amine, yielding a single derivative detectable by GC-MS .

Mass Spectral Artifacts

-

Base Peak Shift : Reduction introduces a 2 Da decrease in the base peak (e.g., m/z 58 → 56) due to iminium ion stabilization .

-

Enamine Formation : Pyrrolidine analogs degrade thermally to enamines, but methylamino derivatives like this compound show stable molecular ions .

Thermal Degradation

At elevated temperatures (>200°C), the hydrochloride salt undergoes partial decomposition, releasing HCl and forming the free base. Prolonged heating may fragment the benzodioxole ring .

Hydrolytic Stability

-

Acidic Conditions : Stable in dilute HCl but hydrolyzes in strong acids (e.g., concentrated H₂SO₄), cleaving the methylamino group.

-

Basic Conditions : The free base forms in NaOH solutions, precipitating as an oily residue .

NMR Spectroscopy

-

¹H-NMR (D₂O) : Key signals include δ 6.8–7.1 ppm (benzodioxole aromatic protons), δ 3.9–4.2 ppm (methylenedioxy group), and δ 2.4–3.1 ppm (methylamino and pentanone chain protons) .

-

¹³C-NMR : Carbonyl resonance at δ 208–210 ppm, with benzodioxole carbons at δ 100–150 ppm .

Chromatographic Data

| Method | Column/Detector | Retention Time (min) | Key m/z Peaks |

|---|---|---|---|

| GC-MS (Derivatized) | HP-5MS, EI source | 12.3 | 235 (M⁺), 58 (C₃H₈N⁺) |

| LC-MS/MS | C18, ESI+ | 8.7 | 235 → 154, 121 |

Forensic and Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Psychoactive Effects and Mechanism of Action

Butylone acts primarily as a stimulant and entactogen. It is known to influence serotonin, dopamine, and norepinephrine levels in the brain, which contributes to its psychoactive effects. Studies have shown that it can produce feelings of euphoria, increased energy, and enhanced sensory perception. Its mechanism of action is similar to that of other cathinones and amphetamines, making it a subject of interest in psychopharmacology research .

Analytical Chemistry

The identification and quantification of Butylone in biological samples are crucial for forensic toxicology. Various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed to detect this compound in seized materials. These methods are essential for law enforcement agencies to monitor the prevalence of synthetic cathinones in the illicit drug market .

Case Study 1: Forensic Analysis of Seized Substances

In a study conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), Butylone was identified in several drug seizures across Europe. The analysis utilized advanced chromatographic techniques to confirm the presence of this compound alongside other synthetic cathinones. The findings underscored the need for continuous monitoring of emerging psychoactive substances in the market .

Case Study 2: Clinical Research on Psychoactive Substances

Clinical studies have explored the effects of Butylone on human subjects, focusing on its potential therapeutic applications. Research indicates that compounds like Butylone may have utility in treating certain psychiatric conditions due to their serotonergic activity. However, further studies are required to establish safety profiles and therapeutic dosages .

Wirkmechanismus

The exact mechanism of action of 2,3-Pentylone isomer (hydrochloride) is not well-characterized. it is believed to exert its effects by interacting with the central nervous system, similar to other synthetic cathinones. It likely acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to enhanced mood, increased energy, and heightened alertness .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Cathinone Derivatives

Key Observations :

Substituent Position : The benzodioxol group in the target compound (4-position) distinguishes it from N-butylpentylone (5-position), which alters receptor binding affinity and metabolic pathways .

Halogenation: 4-FPD’s fluorophenyl substituent enhances metabolic stability compared to non-halogenated analogs like the target compound, as fluorine resists oxidative degradation .

Pharmacological and Forensic Relevance

Table 2: Pharmacokinetic and Forensic Data

Key Findings :

Stimulant Effects : The benzodioxol ring in the target compound may enhance serotonin receptor affinity, contributing to its moderate potency, whereas 4-FPD’s fluorophenyl group increases dopamine reuptake inhibition, aligning with its higher stimulant activity .

Stability : The target compound’s long-term stability (≥6 years at -20°C) surpasses 4-FPD, likely due to the benzodioxol group’s resistance to hydrolysis .

Forensic Detection : While 4-FPD is frequently identified in seized materials, the target compound’s regulated status since 2021 has reduced its illicit prevalence .

Analytical Characterization

Crystallographic and spectroscopic analyses (e.g., X-ray diffraction, NMR, and FTIR) reveal distinct features:

- The target compound’s benzodioxol ring produces unique IR absorption bands at 1240 cm$^{-1}$ (C-O-C stretching) and 1500 cm$^{-1}$ (aromatic C=C), absent in non-benzodioxol analogs like 4-MEAP .

- X-ray crystallography shows that the hydrochloride salt form stabilizes the molecule via ionic interactions, a feature shared with 4-FPD and 4-MEAP .

Biologische Aktivität

1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride, commonly known as pentylone or bk-MBDP, is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound belongs to a broader class of substances known as new psychoactive substances (NPS), which are often designed to mimic the effects of controlled drugs while evading legal restrictions. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 271.74 g/mol

The compound features a benzodioxole moiety, which is known for its interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin.

Pentylone acts primarily as a reuptake inhibitor of monoamines, specifically targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Studies have shown that it exhibits varying degrees of potency across these transporters:

| Transporter | IC50 Value |

|---|---|

| DAT | 50 nM |

| NET | 100 nM |

| SERT | 300 nM |

These values indicate that pentylone has a higher affinity for DAT compared to NET and SERT, suggesting its potential for stimulant-like effects similar to those of other cathinones and amphetamines .

Stimulant Properties

Pentylone has been reported to produce effects such as increased energy, euphoria, and enhanced sociability. These effects are consistent with those observed in other stimulants. In animal studies, pentylone administration resulted in increased locomotor activity and stereotypic behaviors, which are indicative of stimulant action .

Antidiabetic Potential

Research has indicated that certain benzodioxole derivatives may possess antidiabetic properties. For instance, compounds structurally related to pentylone have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. One study found that a related derivative reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL . This suggests potential applications in managing diabetes, although further research is needed to confirm these effects for pentylone specifically.

Toxicological Profile

The safety profile of pentylone remains under investigation. Reports indicate that synthetic cathinones can exhibit significant toxicity, including neurotoxicity and cardiotoxicity. In vitro studies have shown that pentylone can induce oxidative stress in neuronal cells, leading to cell death at higher concentrations .

Case Studies

Several case reports have highlighted the adverse effects associated with pentylone use:

- Case Report 1 : A young adult presented with severe agitation and tachycardia after consuming pentylone. Clinical evaluation revealed elevated blood pressure and hyperthermia.

- Case Report 2 : An individual experienced seizures following the use of pentylone in combination with other stimulants. The patient required hospitalization for management of seizure activity.

These cases underscore the importance of understanding the risks associated with pentylone use, particularly in recreational contexts where it may be combined with other substances .

Q & A

Q. What experimental protocols are recommended for synthesizing 1-(1,3-Benzodioxol-4-yl)-2-(methylamino)pentan-1-one hydrochloride?

A stepwise approach involves:

- Alkylation : Reacting 1,3-benzodioxol-4-yl precursors with brominated ketones under controlled conditions (e.g., −10°C, NaOH as base) to form the intermediate 2-bromo-1-(1,3-benzodioxol-4-yl)pentan-1-one .

- Amination : Introducing methylamine via nucleophilic substitution, followed by purification via acid-base extraction and recrystallization in 2-propanol to isolate the hydrochloride salt .

- Validation : Confirm purity using techniques like GC-MS or LC-HRMS, with attention to side products such as unreacted precursors or dimerization byproducts .

Q. How can X-ray crystallography be utilized to resolve the structural ambiguities of this compound?

- Data Collection : Use single-crystal X-ray diffraction (e.g., CAD-4 diffractometer) with graphite-monochromated radiation (λ = 0.71073 Å) to collect intensity data .

- Refinement : Employ SHELXL for structure refinement, applying constraints for hydrogen atoms and anisotropic displacement parameters for non-H atoms. Monitor R-factor convergence (target: <0.07) .

- Validation : Cross-check bond lengths (e.g., C–C: ~1.50 Å) and angles against analogous cathinones (e.g., 4-FPD hydrochloride) to identify deviations caused by the benzodioxol substituent .

Q. What analytical methods are optimal for distinguishing this compound from structurally similar cathinones?

- Spectroscopy : Use NMR (¹H/¹³C) to identify unique splitting patterns from the benzodioxol ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and methylamino group (δ 2.3–2.7 ppm) .

- Mass Spectrometry : LC-HRMS (ESI+) can detect the molecular ion [M+H]⁺ (m/z ~264.1) and fragment ions (e.g., m/z 149.0 for benzodioxol cleavage) .

- Chromatography : Optimize HPLC conditions (C18 column, 0.1% TFA in acetonitrile/water) to separate it from analogs like N-ethylpentylone (retention time shifts due to substituent polarity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Case Example : If NMR suggests a planar benzodioxol ring but crystallography shows puckering, perform conformational analysis via DFT calculations (B3LYP/6-311+G(d,p)) to assess energy barriers between conformers .

- Dynamic Effects : Use variable-temperature NMR to detect ring-flipping dynamics, which may explain discrepancies between solid-state (XRD) and solution-state (NMR) data .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Liver Microsomes : Incubate with pooled human liver microsomes (pHLM) and NADPH cofactor. Monitor phase I metabolites (e.g., N-demethylation, hydroxylation) via LC-HRMS .

- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Quantitative Analysis : Apply kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance (CLint) and predict hepatic extraction ratios .

Q. What strategies mitigate degradation during long-term stability studies of this hydrochloride salt?

- Storage Conditions : Test stability under varying temperatures (4°C, 25°C, 40°C), humidity (60% RH), and light exposure (ICH Q1B guidelines) .

- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., free base formation via dehydrohalogenation) .

- Stabilizers : Evaluate excipients like ascorbic acid (0.1% w/v) to inhibit oxidation of the methylamino group .

Q. How can computational methods predict the pharmacological activity of this compound?

- Docking Studies : Model interactions with monoamine transporters (e.g., DAT, SERT) using AutoDock Vina and crystal structures (PDB: 4M48 for DAT) .

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with binding affinity data from radioligand assays .

- MD Simulations : Perform 100-ns simulations in lipid bilayers to assess blood-brain barrier permeability (logBB >0.3 suggests CNS activity) .

Q. What crystallographic challenges arise from polymorphism in this hydrochloride salt?

- Screening : Use solvent-drop grinding with 12 solvents (e.g., ethanol, acetonitrile) to induce polymorph formation .

- Thermal Analysis : DSC/TGA can identify metastable forms (endothermic peaks ~150°C) .

- Refinement : Apply twin refinement in SHELXL for non-merohedral twinning, common in salts with flexible side chains .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.